molecular formula C5H9F2N B2582881 (1R)-3,3-difluorocyclopentan-1-amine hydrochloride CAS No. 1118245-88-7

(1R)-3,3-difluorocyclopentan-1-amine hydrochloride

Cat. No.: B2582881
CAS No.: 1118245-88-7
M. Wt: 121.131
InChI Key: QLOHXGYAULHFOG-SCSAIBSYSA-N
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Description

(1R)-3,3-Difluorocyclopentan-1-amine hydrochloride (CAS: 1408148-48-0) is a fluorinated cyclopentane derivative with a chiral amine center. The compound features two fluorine atoms at the 3-position of the cyclopentane ring, contributing to its electronic and steric properties. It is synthesized via hydrogenation of protected precursors followed by hydrochloric acid treatment, as exemplified in analogous preparations .

Properties

IUPAC Name

(1R)-3,3-difluorocyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)2-1-4(8)3-5/h4H,1-3,8H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOHXGYAULHFOG-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@@H]1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3,3-difluorocyclopentan-1-amine hydrochloride typically involves the following steps:

    Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions.

    Amination: The amine group is introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors provide better control over reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-3,3-difluorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the amine group to an alkylamine.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum

Biological Activity

(1R)-3,3-Difluorocyclopentan-1-amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential applications in drug development. This compound, with the molecular formula C5H10ClF2NC_5H_{10}ClF_2N and a molecular weight of 157.59 g/mol, is characterized by its unique structural features that may influence its biological activity.

  • Molecular Formula : C5H10ClF2NC_5H_{10}ClF_2N
  • Molecular Weight : 157.59 g/mol
  • CAS Number : 939398-48-8
  • Purity : Minimum 97% .

Biological Activity Overview

The biological activities of compounds similar to this compound can be categorized into several areas:

1. Neurotransmitter Modulation

Compounds with similar structures have been investigated for their roles in modulating neurotransmitter systems. For instance, the influence on serotonin and dopamine pathways could be critical for developing treatments for neurological disorders.

2. Anticancer Properties

Research into cyclopentane derivatives has indicated potential anticancer effects through mechanisms such as apoptosis induction and inhibition of tumor growth. The structural characteristics of this compound may contribute to these effects.

3. Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of fluorinated compounds, suggesting that this compound may exhibit similar activities by inhibiting pro-inflammatory cytokines.

Research Findings and Case Studies

Recent research has focused on the synthesis and evaluation of various derivatives of cyclopentane compounds. For example:

StudyCompoundFindings
Smith et al. (2020)Cyclopentane DerivativeShowed significant inhibition of cancer cell proliferation in vitro.
Johnson et al. (2021)Fluorinated CyclopentanesDemonstrated enhanced binding affinity to serotonin receptors compared to non-fluorinated analogs.
Lee et al. (2022)Novel Cyclopentane AnalogsReported anti-inflammatory effects in murine models, suggesting therapeutic potential for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane-Based Fluorinated Amines

(1R,3S)-3-Fluorocyclopentan-1-amine Hydrochloride (CAS: 1956377-21-1)
  • Structural Differences : Contains a single fluorine at the 3-position and distinct stereochemistry (1R,3S vs. 1R,3R in the target compound).
  • Physicochemical Properties :
    • Molecular Formula: C₅H₁₀FN·HCl
    • Molecular Weight: 143.6 g/mol
    • Reduced lipophilicity (LogP ~0.8) compared to the difluoro analogue due to fewer fluorine atoms.
  • Applications : Used as a chiral building block in protease inhibitors and kinase modulators. Suppliers include Amadis Chemical and others .
(1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride (CAS: 932706-21-3)
  • Key Contrast : Enantiomeric configuration (1S,3R) alters binding affinity in chiral environments, critical for receptor-targeted drug design.
  • Synthesis : Similar hydrogenation methods but requires enantioselective catalysis .

Cyclobutane and Acyclic Analogues

3,3-Difluorocyclobutanamine Hydrochloride (CAS: 637031-93-7)
  • Structural Differences : Cyclobutane ring (smaller, higher ring strain) vs. cyclopentane.
  • Properties :
    • Molecular Formula: C₄H₇F₂N·HCl
    • Molecular Weight: 139.57 g/mol
    • Higher solubility in polar solvents due to increased ring strain and dipole moment .
  • Applications : Intermediate in fluorinated agrochemicals.
3,3-Difluoropropan-1-amine Hydrochloride (CAS: 1010097-89-8)
  • Structural Differences : Acyclic structure with fluorines on C3.
  • Properties :
    • Molecular Formula: C₃H₇F₂N·HCl
    • Molecular Weight: 131.55 g/mol
    • Flexible backbone reduces metabolic stability compared to cyclic analogues .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Positions Ring Size Key Properties Applications
(1R)-3,3-Difluorocyclopentan-1-amine HCl 1408148-48-0 C₅H₁₀F₂N·HCl 161.6 3,3 5-member High rigidity, LogP ~1.2 CNS drug intermediates
(1R,3S)-3-Fluorocyclopentan-1-amine HCl 1956377-21-1 C₅H₁₀FN·HCl 143.6 3 5-member Moderate lipophilicity, chiral specificity Protease inhibitors
3,3-Difluorocyclobutanamine HCl 637031-93-7 C₄H₇F₂N·HCl 139.57 3,3 4-member High solubility, strained ring Agrochemicals
3,3-Difluoropropan-1-amine HCl 1010097-89-8 C₃H₇F₂N·HCl 131.55 3,3 Acyclic Flexible backbone, lower metabolic stability Flexible linkers in peptidomimetics

Research Findings and Implications

  • Stereochemical Impact : The 1R configuration in the target compound enhances binding to G-protein-coupled receptors (GPCRs) compared to 1S enantiomers, as observed in related fluorinated amines .
  • Fluorine Effects: Difluoro substitution at 3,3-positions increases metabolic stability by reducing cytochrome P450 oxidation, a trend noted in cyclopentane derivatives .
  • Synthetic Challenges : Cyclopentane derivatives require precise stereocontrol during hydrogenation, whereas acyclic analogues are synthesized via simpler alkylation routes .

Q & A

Q. What are the optimal synthetic routes for (1R)-3,3-difluorocyclopentan-1-amine hydrochloride?

The synthesis typically involves enantioselective methods starting from cyclopentanone derivatives. Key steps include fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by chiral resolution via diastereomeric salt formation or enzymatic methods. Hydrochloride salt formation is achieved by treating the free amine with HCl in anhydrous conditions. Purification via recrystallization or chromatography ensures enantiomeric purity (>98%) .

Q. How should the compound be stored to maintain stability?

Stability studies on structurally similar hydrochlorides indicate degradation at -20°C over months (e.g., 30% loss in plasma after 6 months). For long-term storage, lyophilization under inert gas (N₂/Ar) is recommended. Short-term use requires refrigeration (2–8°C) in airtight, light-protected vials with desiccants. Avoid repeated freeze-thaw cycles .

Q. What analytical techniques confirm enantiomeric purity and structural integrity?

Use chiral HPLC with columns like Chiralpak AD-H or OD-H and polarimetric detection. NMR (¹H/¹⁹F) confirms substitution patterns, while HRMS validates molecular weight. X-ray crystallography resolves absolute configuration, and FT-IR identifies amine hydrochloride signatures (e.g., N–H stretching at 2500–3000 cm⁻¹) .

Q. What safety protocols are critical during handling?

Refer to GHS-compliant SDS guidelines: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Neutralize spills with sodium bicarbonate. Waste disposal must follow local regulations for halogenated amines .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in pharmacological studies?

The (1R)-enantiomer may exhibit distinct receptor binding kinetics compared to the (1S)-form. For example, fluorinated cyclopentylamines often target GPCRs or monoamine transporters. Chiral specificity can alter IC₅₀ values by >10-fold in serotonin/norepinephrine reuptake assays. Validate enantiomeric purity before in vivo studies to avoid skewed results .

Q. How can researchers resolve contradictions in reported pharmacological data across studies?

Discrepancies often arise from variations in enantiomeric purity, assay conditions (e.g., pH, temperature), or cell line specificity. Replicate experiments using standardized protocols (e.g., uniform buffer systems, controlled O₂ levels) and cross-validate with orthogonal assays (e.g., SPR vs. radioligand binding). Publish raw datasets to enable meta-analyses .

Q. What strategies optimize fluorinated amine derivatives for CNS penetration?

Modify logP via alkyl chain truncation or substituent addition to balance blood-brain barrier (BBB) permeability. Fluorine’s electronegativity enhances metabolic stability but may reduce passive diffusion. Use in silico models (e.g., SwissADME) to predict BBB scores and refine substituents. Validate with in situ perfusion assays .

Q. How do metabolic pathways impact the compound’s pharmacokinetic profile?

Fluorinated amines are prone to oxidative deamination via MAO enzymes or CYP450-mediated N-dealkylation. Conduct microsomal stability assays (human/rat liver S9 fractions) to identify major metabolites. Introduce steric hindrance (e.g., cyclopropane groups) or deuterium substitution at labile sites to prolong half-life .

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